{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)
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Overview
Description
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) typically involves multiple steps. One common synthetic route starts with the preparation of the precursor compounds, such as 2,5-dimethoxybenzaldehyde and 2-oxo-2-phenylethylpyridine. These precursors undergo a series of reactions including condensation, diazotization, and coupling reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, DMF), catalysts (e.g., glacial acetic acid), and specific temperature and pressure settings.
Scientific Research Applications
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparison with Similar Compounds
When compared to similar compounds, {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Shares the pyridinium structure but lacks the diazenium and methanolate groups.
N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4: Contains a similar pyridine core but different substituents.
Properties
CAS No. |
5483-97-6 |
---|---|
Molecular Formula |
C23H22BrN3O4 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
[(2,5-dimethoxyphenyl)methylideneazaniumylideneamino]-(1-phenacylpyridin-4-ylidene)methanolate;hydrobromide |
InChI |
InChI=1S/C23H21N3O4.BrH/c1-29-20-8-9-22(30-2)19(14-20)15-24-25-23(28)18-10-12-26(13-11-18)16-21(27)17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H |
InChI Key |
BYHFZKAWLQPYQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=[N+]=NC(=C2C=CN(C=C2)CC(=O)C3=CC=CC=C3)[O-].Br |
Origin of Product |
United States |
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